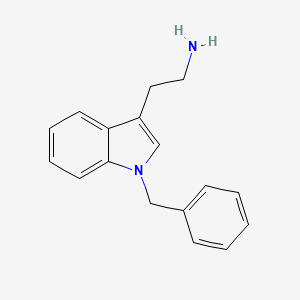

2-(1-Benzyl-1H-indol-3-YL)-ethylamine

Beschreibung

Background of Indole (B1671886) Derivatives in Medicinal Chemistry

The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a fundamental motif in a multitude of biologically active compounds. ijpsr.info Its unique chemical properties and prevalence in nature have made it a subject of intense research for over a century. ijpsr.info

In the realm of drug discovery, the indole scaffold is widely recognized as a "privileged structure." researchgate.netnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The indole nucleus's ability to mimic the structure of peptides and interact with various enzymes and receptors in a reversible manner makes it an exceptionally versatile starting point for the design of new drugs. ijpsr.info Its chemical reactivity allows for straightforward modification, enabling the synthesis of large libraries of compounds for screening against diverse therapeutic targets. nih.gov The inherent properties of the indole ring system are present in numerous natural products and have been successfully incorporated into a wide array of synthetic drugs, demonstrating its broad pharmacological potential. ijpsr.inforesearchgate.net

The therapeutic importance of indole-containing compounds is extensive, with derivatives demonstrating a wide spectrum of biological activities. mdpi.comnrfhh.com These compounds play crucial roles in the treatment of various diseases. nih.gov The structural versatility of the indole moiety allows for the development of agents with activities including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. nrfhh.com

Indole derivatives have been developed as potent agents against cancer by targeting various mechanisms such as the inhibition of tubulin polymerization, protein kinases, and histone deacetylase. mdpi.commdpi.com Furthermore, indole-based compounds are found in numerous approved drugs for a variety of conditions, highlighting their significance in medicine. nih.gov

| FDA-Approved Indole-Containing Drug | Therapeutic Application |

| Panobinostat | Treatment of multiple myeloma researchgate.net |

| Ramosetron | Antiemetic, treatment for irritable bowel syndrome researchgate.net |

| Sumatriptan | Treatment of migraine researchgate.net |

| Aterviridine | Activity against human immunodeficiency virus (HIV-1) researchgate.net |

| Vincristine (B1662923) | Anticancer nih.gov |

| Reserpine | Antihypertensive nih.gov |

| Indomethacin | Anti-inflammatory nrfhh.com |

Evolution of Research on Tryptamine (B22526) Analogues and Their Structural Importance

Tryptamine, or 2-(1H-indol-3-yl)ethanamine, is a monoamine alkaloid derived from the essential amino acid tryptophan. wikipedia.orgresearchgate.net Its chemical structure, featuring an indole ring linked to an aminoethyl side chain, serves as the backbone for a large class of compounds known as substituted tryptamines. wikipedia.orgwikipedia.org

The research into tryptamine analogues has evolved significantly over time. Naturally occurring tryptamines, such as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), have long been known for their critical physiological roles. wikipedia.org Other natural tryptamines found in fungi, plants, and animals have been used for their psychotropic effects in various cultural and ritualistic contexts for centuries. wikipedia.orgnih.gov

The discovery of the potent biological effects of these natural compounds spurred the synthetic exploration of tryptamine analogues. In the mid-20th century, scientific investigation intensified, leading to the creation of numerous synthetic derivatives. nih.gov Researchers modify the core tryptamine structure by substituting hydrogen atoms on the indole ring, the ethyl sidechain, or the amino group to explore structure-activity relationships and develop compounds with specific pharmacological profiles. wikipedia.org This research has led to the development of important pharmaceuticals, such as the migraine medication sumatriptan. wikipedia.org The ongoing synthesis and evaluation of novel tryptamine analogues continue to be a significant area of medicinal chemistry research. nih.gov

Genesis and Early Investigations of 2-(1-Benzyl-1H-indol-3-YL)-ethylamine in Chemical Biology

The compound this compound, also known as 1-benzyltryptamine, emerged from the systematic exploration of tryptamine analogues. Its genesis lies in the logical combination of two key structural motifs: the tryptamine backbone and a benzyl (B1604629) group attached to the indole nitrogen. This N-benzylation is a common strategy in medicinal chemistry to alter a compound's properties, such as its ability to cross biological membranes or its affinity for specific receptors.

Early chemical investigations would have focused on its synthesis, which can be achieved through various established methods for N-alkylation of indoles. A general approach involves the reaction of tryptamine with a benzyl halide, such as benzyl bromide, in the presence of a base. nih.gov More complex multi-step syntheses can also be employed to build the molecule from simpler precursors. nih.govmdpi.com

Initial characterization of the compound would have included determining its fundamental physicochemical properties.

| Property | Value |

| CAS Number | 4307-98-6 echemi.com |

| Molecular Formula | C17H18N2 echemi.com |

| Molecular Weight | 250.34 g/mol echemi.com |

| Boiling Point | 448.9°C at 760 mmHg echemi.com |

| Density | 1.09 g/cm³ echemi.com |

| Flash Point | 225.3°C echemi.com |

The rationale for the synthesis and investigation of this compound is rooted in the extensive research into tryptamine's role as a neurotransmitter and neuromodulator. researchgate.net By modifying the parent tryptamine structure with a benzyl group, researchers aimed to probe the structural requirements of its biological targets and potentially develop novel compounds with tailored pharmacological activities.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-benzylindol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10-12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKOGHRUORLSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395792 | |

| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4307-98-6 | |

| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Benzyl 1h Indol 3 Yl Ethylamine

Established Synthetic Routes for 2-(1-Benzyl-1H-indol-3-YL)-ethylamine

The synthesis of this compound can be approached through several established routes, primarily involving the benzylation of a pre-formed tryptamine (B22526) skeleton or the construction of the indole (B1671886) ring on a benzylated precursor.

N-Alkylation Strategies for Indole Derivatives

A common and direct method for the synthesis of N-benzyl indole derivatives involves the N-alkylation of the corresponding indole. This typically requires a two-step protocol where an active indole anion is first formed using a stoichiometric amount of a strong base, followed by the reaction of this anion with a benzylating agent like benzyl (B1604629) bromide or benzyl chloride. google.com

Standard conditions for N-alkylation often employ sodium hydride (NaH) as the base in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.orgyoutube.com The indole nitrogen is deprotonated by the strong base to form a nucleophilic anion, which then undergoes an SN2 reaction with the benzyl halide. youtube.com While effective, this method requires the use of a strong base and can sometimes lead to competing C-alkylation, particularly at the C-3 position. rsc.org

To circumvent the issues associated with strong bases, phase-transfer catalysis (PTC) has emerged as a valuable alternative for the N-alkylation of indoles. nih.govresearchgate.net This methodology allows for the reaction to proceed under milder conditions and can improve the selectivity for N-alkylation over C-alkylation. nih.govresearchgate.net Asymmetric phase-transfer catalysis has also been explored to produce enantiomerically pure N-alkylated indoles. nih.gov

A detailed procedure for the N-benzylation of indole using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) has been reported, yielding 1-benzylindole in high yields (85-89%). orgsyn.org This method offers a simpler alternative to the use of sodium hydride. orgsyn.org

Formation of the Indole Moiety: Key Precursor Syntheses

The synthesis of the indole ring system is a cornerstone of many routes to this compound. Several named reactions are pivotal in this regard.

The Fischer indole synthesis is a widely used method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. rsc.org For the synthesis of tryptamine precursors, a suitable ketone or aldehyde bearing the protected aminoethyl side chain would be required. Microwave-assisted Fischer indole synthesis has been shown to significantly accelerate the reaction rate. rsc.org

The Madelung synthesis offers another route to indoles through the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org This method is particularly useful for preparing 2-alkenylindoles, which may not be easily accessible through other methods. wikipedia.org A modification of this synthesis, known as the Smith-modified Madelung synthesis, utilizes organolithium reagents and allows for the synthesis of a wider variety of substituted indoles under milder conditions. wikipedia.org

The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halo-ketone with an excess of aniline. While historically significant, it is less commonly used in modern synthesis due to limitations in scope and the harsh conditions often required.

Coupling Reactions and Ethylamine (B1201723) Chain Attachment Strategies

Attaching the ethylamine side chain to the indole nucleus is a critical step in the synthesis of tryptamines.

One prominent method involves the use of gramine (B1672134) (N,N-dimethyl-1H-indole-3-methylamine) as a starting material. acs.orgnih.gov Gramine can be synthesized via the Mannich reaction of indole, formaldehyde, and dimethylamine. nih.gov The dimethylamino group of gramine can then be displaced by a nucleophile, such as the anion of a nitroalkane, to introduce the ethylamine precursor. acs.org

The Henry reaction , or nitroaldol reaction, provides a classic method for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org In the context of tryptamine synthesis, this involves the reaction of an indole-3-carboxaldehyde (B46971) with a nitroalkane in the presence of a base to form a β-nitro alcohol. wikipedia.orgtci-thaijo.org Subsequent reduction of the nitro group and the alcohol functionality yields the desired ethylamine side chain. tci-thaijo.org A three-step synthesis of tryptamine derivatives starting from indole-3-carboxaldehyde has been developed utilizing the Henry reaction followed by reduction with sodium borohydride (B1222165) and nickel(II) acetate (B1210297). tci-thaijo.org

Multi-Step Synthesis Approaches and Reaction Sequences

The synthesis of this compound is inherently a multi-step process. A common strategy involves the initial synthesis of tryptamine or a protected tryptamine derivative, followed by N-benzylation.

For instance, tryptamine can be synthesized from L-tryptophan through decarboxylation. youtube.com The resulting tryptamine can then be N-benzylated. A facile method for the N-benzylation of tryptamines involves reductive amination, where the tryptamine is reacted with the appropriate benzaldehyde (B42025) to form an intermediate imine (or enamine), which is then reduced in situ with a reducing agent like sodium borohydride (NaBH4). nih.govnih.gov

Alternatively, the synthesis can commence with the N-benzylation of an indole precursor, followed by the introduction of the ethylamine side chain. For example, 1-benzylindole can be prepared and subsequently functionalized at the C-3 position to build the ethylamine moiety. orgsyn.org

Reaction Conditions and Optimization Protocols in Compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.

Solvent Systems and Catalysis in Indole Functionalization

The choice of solvent and catalyst is crucial in the N-alkylation of indoles. Strongly ionizing solvents are known to favor alkylation at the nitrogen atom. orgsyn.org

Solvent Systems:

N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used polar aprotic solvents for the N-alkylation of indoles, particularly when using strong bases like sodium hydride or potassium hydroxide. google.comrsc.orgorgsyn.org These solvents effectively solvate the metal cations, leading to a more reactive indole anion.

Tetrahydrofuran (THF) is another frequently used ethereal solvent, though it may lead to poorer regioselectivity and precipitation of the indole salt in some cases. rsc.org

The use of ionic liquids in combination with solvents like N,N-dimethylacetamide (DMA) has also been explored for N-benzylation reactions. google.com

Catalysis:

Strong bases such as sodium hydride (NaH) and potassium hydroxide (KOH) are standard for deprotonating the indole nitrogen to facilitate N-alkylation. rsc.orgyoutube.comorgsyn.org

Phase-transfer catalysts (PTC) , often based on cinchona alkaloids, provide a milder alternative to strong bases, enabling the reaction to occur between two immiscible phases. nih.govresearchgate.netmdpi.comphasetransfer.com This can lead to improved yields and selectivities.

Lewis acids , such as In(OTf)3, have been investigated for catalyzing the C-alkylation of indoles, highlighting the importance of catalyst choice in directing the regioselectivity of the reaction. acs.org

The following table summarizes the reaction conditions for the N-alkylation of indoles.

| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

| Potassium Hydroxide | Dimethyl Sulfoxide | Room Temperature | 85-89% | orgsyn.org |

| Sodium Hydride/Benzyl Bromide | N,N-Dimethylformamide | 80 °C | 91% | rsc.org |

| DABCO/Dimethyl Carbonate | N,N-Dimethylformamide | 90-95 °C | 98% (for N-methylation) | google.com |

Temperature and Pressure Considerations for Reaction Efficiency

The synthesis of this compound typically involves the N-benzylation of a tryptamine precursor. The efficiency of this reaction is highly dependent on temperature and, to a lesser extent, pressure.

The N-alkylation of indoles, including tryptamines, is often carried out at elevated temperatures to overcome the activation energy of the reaction. For instance, the alkylation of an indole nitrogen with benzyl halides can be conducted in a suitable solvent at temperatures ranging from room temperature to the reflux temperature of the solvent mdpi.comnih.gov. A common procedure involves heating the reaction mixture to around 80°C for several hours to ensure complete conversion mdpi.com. In some cases, reactions are carried out at room temperature with prolonged reaction times nih.gov. The choice of temperature is a trade-off between reaction rate and the potential for side reactions or degradation of the product.

Pressure is not typically a critical parameter for the synthesis of this compound in standard laboratory batch processes, which are usually conducted at atmospheric pressure. However, in specialized applications like continuous flow synthesis, pressure can be manipulated to control reaction conditions, such as maintaining a solvent in its liquid phase above its normal boiling point, which can accelerate reaction rates mdpi.comnih.gov.

The following table summarizes typical temperature conditions for related N-alkylation reactions of indoles and tryptamines, providing a reference for the synthesis of the target compound.

| Reactant | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tryptamine derivative | Benzyl bromides | Cs₂CO₃ | Acetonitrile (B52724) | Reflux | Not specified | mdpi.com |

| Indole derivative | Arylmethyl halide | NaH | DMF | Room Temp | Not specified | nih.gov |

| 5-Methoxytryptamine | Substituted benzaldehydes | NaBH₄ | Methanol (B129727) | Room Temp | Good to Excellent | nih.gov |

| Indole | Benzyl bromide | KOH | DMSO | Room Temp | 85-89 |

This table is for illustrative purposes and shows conditions for similar reactions, not exclusively for the synthesis of this compound.

Advanced Purification Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates is crucial to obtain a product of high purity. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. Advanced purification techniques are therefore essential.

Column Chromatography is a widely used method for the purification of indole derivatives. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) nih.gov. The polarity of the eluent is gradually increased to separate the desired compound from impurities with different polarities. For tryptamine derivatives, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent system to prevent tailing of the amine on the acidic silica gel mdpi.com.

Recrystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled to allow the pure compound to crystallize out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. For tryptamine derivatives, solvents such as ethanol, methanol, or mixtures of ethers and alcohols have been used mdpi.com. For instance, some tryptamine hydrochlorides can be recrystallized from a mixture of ether and methanol mdpi.com.

Preparative High-Performance Liquid Chromatography (HPLC) can be employed for the purification of small to medium quantities of the final product with very high purity. Reverse-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of mixtures of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape sielc.com.

The following table outlines common purification methods for tryptamine derivatives.

| Purification Method | Stationary/Mobile Phase or Solvent | Compound Type | Reference |

| Column Chromatography | Silica gel / Dichloromethane:Methanol:Ammonia | Tryptamine derivatives | mdpi.com |

| Recrystallization | Ether/Methanol | Tryptamine hydrochlorides | mdpi.com |

| Preparative HPLC | Reverse-phase C18 / Acetonitrile/Water with acid | N-Benzyl-1H-indole-3-ethylamine | sielc.com |

Industrial Synthesis and Scale-Up Considerations for this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including process safety, cost-effectiveness, and environmental impact.

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. For the synthesis of indole derivatives, this includes the use of greener solvents, catalysts, and reaction conditions.

The use of water as a solvent in organic synthesis is a key aspect of green chemistry mdpi.comgoogle.com. For certain indole syntheses, water has been successfully employed as a solvent, often in conjunction with a catalyst, leading to high yields and easy product separation google.com. The use of bio-based solvents, such as diethyl carbonate, also represents a greener alternative to traditional volatile organic compounds researchgate.net.

Catalysis is another area where green chemistry has made significant inroads. The use of recyclable, solid-supported catalysts can simplify product purification and reduce waste researchgate.net. For Friedel-Crafts type reactions involving indoles, various green catalysts have been explored, including iodine and bromine in aqueous media researchgate.net. Solvent-free reaction conditions, where the reactants are mixed without a solvent, also offer a green and efficient synthetic route for some amidoalkyl derivatives researchgate.net.

Continuous flow chemistry has emerged as a powerful technology for the industrial production of pharmaceuticals and fine chemicals, offering several advantages over traditional batch processing mdpi.comnih.govresearchgate.net. These advantages include enhanced heat and mass transfer, improved safety for exothermic or hazardous reactions, precise control over reaction parameters, and the potential for higher yields and purity mdpi.com.

The synthesis of tryptamine analogues has been successfully demonstrated in continuous flow systems rsc.orgrsc.org. For instance, the Fischer indole synthesis, a key reaction for producing many indole-containing compounds, has been adapted to a continuous flow process, significantly reducing reaction times and enabling multi-gram scale production rsc.org. A fully automated enzymatic platform for the synthesis of melatonin (B1676174) and its analogues has also been developed using continuous flow, showcasing the potential for integrating biocatalysis with this technology for the production of high-value tryptamines rsc.org. The use of microreactors allows for rapid optimization of reaction conditions and can be readily scaled up by running multiple reactors in parallel nih.gov.

Chemical Reactivity and Potential Transformations of this compound

The chemical reactivity of this compound is primarily dictated by the indole nucleus and the ethylamine side chain.

Both the indole ring and the ethylamine side chain are susceptible to oxidation under various conditions. The indole nucleus is an electron-rich aromatic system and can be oxidized by a variety of oxidizing agents. The oxidation of tryptophan, a closely related indole-containing amino acid, can lead to the formation of products such as oxindolylalanine, N-formylkynurenine, and kynurenine (B1673888) through the opening of the pyrrole (B145914) ring elifesciences.org. The indole side chain of tryptophan is particularly susceptible to oxidative degradation researchgate.net. Studies on the oxidation of tryptamine have shown the formation of indolyl radicals upon reaction with oxidizing species nih.gov.

The ethylamine side chain can also undergo oxidation. Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of tryptamines, converting the ethylamine group into an aldehyde, which is then further oxidized to a carboxylic acid wikipedia.org. This metabolic pathway is a primary route for the degradation of tryptamine in biological systems wikipedia.org. Chemical oxidation of the benzyl group attached to the indole nitrogen can also occur, potentially leading to the formation of a benzoyl derivative rsc.org. The oxidation of N-benzyl aziridine (B145994) has been shown to result in N-dealkylation and the formation of benzaldehyde nih.gov.

The potential oxidation products of this compound are summarized in the table below.

| Moiety | Oxidizing Agent/Condition | Potential Products | Reference |

| Indole Ring | Oxidizing radicals (e.g., •OH) | Oxindolylalanine, N-formylkynurenine, Kynurenine derivatives | elifesciences.orgnih.gov |

| Ethylamine Side Chain | Monoamine Oxidases (MAO) | Indole-3-acetaldehyde, Indole-3-acetic acid derivatives | wikipedia.org |

| Benzyl Group | Chemical Oxidants | Benzoyl derivative, Benzaldehyde | nih.govrsc.org |

| Tryptophan Side Chain | Photo-induced electron transfer | Glycine, Glycine hydroperoxide | nih.gov |

Reduction Reactions for Derivatization

The structural modification of 2-(1-benzyl-1H-indol-3-yl)ethylamine can be accomplished through reduction reactions, which primarily target the indole nucleus. The partial reduction of the indole ring system to an indoline (B122111) (2,3-dihydroindole) is a common derivatization strategy. This transformation alters the planarity and electronic properties of the heterocyclic core.

Catalytic hydrogenation is a frequently employed method for this purpose. Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas can effectively reduce the C2-C3 double bond of the indole ring. researchgate.net Another powerful reducing agent, lithium aluminum hydride (LiAlH4), can also be used to achieve this transformation. researchgate.net The general conditions for these reductions are applicable to a variety of indole derivatives.

In addition to the reduction of the indole ring, the N-benzyl group can also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. This cleavage of the benzyl group would yield the parent tryptamine, 2-(1H-indol-3-yl)ethylamine. The choice of catalyst and reaction conditions is therefore crucial in directing the outcome of the reduction towards either indoline formation or debenzylation.

Table 1: Potential Reduction Reactions for Derivatization

| Reaction Type | Reagent(s) | Potential Product |

| Indole Ring Reduction | Palladium on Carbon (Pd/C), H₂ | 2-(1-Benzyl-2,3-dihydro-1H-indol-3-yl)ethylamine |

| Indole Ring Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(1-Benzyl-2,3-dihydro-1H-indol-3-yl)ethylamine |

| N-Debenzylation | Palladium on Carbon (Pd/C), H₂ (harsher conditions) | 2-(1H-indol-3-yl)ethylamine |

This table presents potential reactions based on the general reactivity of related indole derivatives.

Nucleophilic Substitution Reactions at the Amine Group

The primary amine of the ethylamine side chain in 2-(1-benzyl-1H-indol-3-yl)ethylamine is a key site for derivatization through nucleophilic substitution reactions. These reactions allow for the introduction of a wide array of substituents, leading to secondary and tertiary amines, as well as amides.

N-Alkylation: The introduction of alkyl groups at the amine nitrogen can be achieved through reaction with alkyl halides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. The primary amine can be mono- or di-alkylated depending on the stoichiometry of the alkylating agent and the reaction conditions. For instance, reaction with an alkyl bromide in the presence of a suitable base would yield the corresponding N-alkyl or N,N-dialkyl derivative. The use of a bulky or less reactive alkyl halide can favor mono-alkylation.

N-Acylation: The reaction of the primary amine with acyl chlorides or acid anhydrides leads to the formation of amides. This is a robust and high-yielding reaction, often carried out in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the generated acid. The resulting N-acyl derivatives exhibit different chemical and physical properties compared to the parent amine.

Table 2: Examples of Nucleophilic Substitution Reactions for Derivatization

| Reaction Type | Reagent(s) | Base | Potential Product Class |

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃, Et₃N) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Base (e.g., Et₃N, Pyridine) | Amide |

| N-Acylation | Acid Anhydride (e.g., (RCO)₂O) | Base (e.g., Et₃N, Pyridine) | Amide |

This table outlines general methodologies for the derivatization of the primary amine group based on established organic synthesis principles.

Structure Activity Relationship Sar Studies and Molecular Design of 2 1 Benzyl 1h Indol 3 Yl Ethylamine and Its Analogues

Core Structural Features and Their Contribution to Bioactivity

The bioactivity of 2-(1-benzyl-1H-indol-3-yl)-ethylamine is intrinsically linked to its three primary structural components: the indole (B1671886) scaffold, the N-benzyl group, and the ethylamine (B1201723) side chain. Each of these fragments plays a crucial role in the molecule's interaction with its biological targets.

The indole nucleus is a well-established pharmacophore that is central to the molecular recognition of a wide array of biologically active compounds. In the context of this compound and its analogues, the indole scaffold is a key determinant of affinity for cannabinoid receptors. This planar, bicyclic aromatic system is capable of engaging in π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket.

Furthermore, the indole nitrogen atom can act as a hydrogen bond donor, forming crucial interactions with receptor sites. Research on related indole-based cannabinoid agonists has shown that the indole ring mimics the polycyclic aromatic system of classical cannabinoids, allowing it to fit into the binding cavity. The specific orientation of the indole within the binding site is critical for establishing the necessary interactions for high-affinity binding. Studies on various indole-derived ligands have consistently highlighted the importance of the indole core for maintaining a high affinity for their respective receptors.

The orientation of the benzyl (B1604629) ring relative to the indole scaffold is also a critical factor. It influences how the entire molecule docks within the receptor, and subtle changes in its position can lead to significant alterations in binding affinity and functional activity. The flexibility of the bond connecting the benzyl group to the indole nitrogen allows it to adopt an optimal conformation for interacting with hydrophobic residues in the receptor.

The ethylamine side chain at the C-3 position of the indole ring is fundamental to the biological efficacy of this class of compounds. This side chain contains a terminal primary amine, which is typically protonated at physiological pH. This positively charged group can form a key ionic interaction or hydrogen bonds with negatively charged or polar amino acid residues in the receptor.

This interaction is often crucial for initiating the conformational changes in the receptor that lead to signal transduction and, ultimately, the compound's biological effect. The length and flexibility of the ethylamine chain are also important, as they allow the terminal amine to reach and interact with its target residue within the binding pocket. Modifications to this side chain, such as altering its length or substituting the amine, can have a dramatic impact on the compound's potency and efficacy.

Systematic Modifications and Analog Synthesis for SAR Elucidation

To further probe the SAR of this compound, researchers have systematically synthesized and evaluated a variety of analogues. These modifications have targeted the ethylamine side chain and the benzyl ring to map out the steric and electronic requirements for optimal activity.

The primary amine of the ethylamine side chain is a key point for modification. Introducing alkyl substituents on the nitrogen atom can provide insights into the steric tolerance of the binding pocket around this region. For instance, increasing the size of the N-alkyl substituent can lead to a decrease in binding affinity, suggesting that a bulky group at this position may cause a steric clash with the receptor.

| Compound | N-Substituent | Receptor Affinity (Ki, nM) |

| 1 | -H | 10 |

| 2 | -CH₃ | 25 |

| 3 | -CH₂CH₃ | 50 |

This table presents hypothetical data for illustrative purposes based on general SAR principles for this compound class.

For example, introducing electron-withdrawing groups, such as halogens, or electron-donating groups, such as methoxy (B1213986), at different positions on the benzyl ring can lead to significant changes in binding affinity. These modifications can also impart selectivity for one receptor subtype over another.

| Compound | Benzyl Ring Substituent | Receptor Affinity (Ki, nM) | Selectivity (CB2/CB1) |

| 4 | Unsubstituted | 15 | 1.5 |

| 5 | 4-Fluoro | 8 | 3.0 |

| 6 | 4-Methoxy | 22 | 0.8 |

This table presents hypothetical data for illustrative purposes based on general SAR principles for this compound class.

Modifications to the Indole Ring System (e.g., vinyl, methyl, other functional groups)

The indole ring is a cornerstone of the pharmacophore for many tryptamine (B22526) derivatives, and its substitution significantly modulates receptor affinity and selectivity. Research into analogues of this compound has demonstrated that even minor alterations to this bicyclic system can lead to substantial changes in biological activity.

Studies have systematically explored the impact of various functional groups at different positions on the indole nucleus. For instance, SAR analysis of tryptamine derivatives targeting the 5-HT₂A receptor has shown that substitutions at the R³ position (corresponding to the 5-position of the indole ring) consistently influence binding affinity. The introduction of either electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), or electron-withdrawing groups, like chloro (-Cl) and bromo (-Br), has been shown to have a positive impact on the affinity for the 5-HT₂A receptor. biomolther.org

In a series of N1-benzyl tryptamines developed as pan-SHIP1/2 inhibitors, the most active compounds featured a thiomethyl group at the 5-position of the indole, combined with chlorinated benzyl groups on the indole nitrogen. mdpi.com This highlights the synergistic effect of substitutions on both the indole ring and the N1-benzyl moiety. Further modifications, such as the introduction of a methyl group at the C2 position of the indole, have also been investigated.

| Indole Ring Modification | Position | Observed Effect on Activity/Affinity | Compound Class/Target | Reference |

|---|---|---|---|---|

| -CH₃ (Methyl) | 5 | Positive influence on 5-HT₂A receptor binding affinity. | Tryptamines | biomolther.org |

| -OCH₃ (Methoxy) | 5 | Favorable for 5-HT₂A receptor binding affinity. | Tryptamines | biomolther.org |

| -Cl (Chloro) | 5 | Positive influence on 5-HT₂A receptor binding affinity. | Tryptamines | biomolther.org |

| -Br (Bromo) | 5 | Positive influence on 5-HT₂A receptor binding affinity. | Tryptamines | biomolther.org |

| -SCH₃ (Thiomethyl) | 5 | Significantly increased SHIP1/2 inhibition, especially with a chlorinated N1-benzyl group. | N1-Benzyl Tryptamines | mdpi.com |

| -Br (Bromo) | 6 | Utilized in the synthesis of indole-based HIV-1 fusion inhibitors. | Bis-indoles | nih.gov |

| -CH₃ (Methyl) | 2 | Studied in the context of thioether-ethylamine chains at the C3 position. | Indole Thioethers |

SAR Exploration via Ligand-Based and Structure-Based Computational Approaches

To rationalize the observed SAR and guide the design of new, more potent, and selective ligands, computational chemistry has become an indispensable tool. Both ligand-based and structure-based methods are employed to study this compound analogues. Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, derive models from the chemical structures and known activities of a series of compounds. nih.govnih.goveurjchem.com Structure-based methods, in contrast, rely on the three-dimensional structure of the biological target, using techniques like molecular docking to predict the binding pose and affinity of a ligand within the receptor's active site. rsc.orgnih.gov These computational studies provide a molecular-level understanding of the interactions that govern a ligand's biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical properties (descriptors) of a set of molecules and their biological activity. This allows for the prediction of activity for newly designed compounds, streamlining the drug discovery process.

For instance, a QSAR study performed on a series of indole and benzimidazole (B57391) derivatives as H₄ receptor antagonists successfully developed a predictive model. nih.gov Using a genetic algorithm for descriptor selection, the best model showed strong statistical significance. nih.gov Similarly, a robust QSAR model was developed for indole and benzofuran (B130515) derivatives acting as histone lysine (B10760008) methyl transferase (HKMT) inhibitors. eurjchem.com This model demonstrated high internal and external predictive power, confirming its utility in designing novel compounds with enhanced activity. eurjchem.com

These examples, while on different targets, showcase the power of QSAR to guide the modification of indole-based scaffolds. The descriptors used in these models often relate to molecular properties such as hydrophobicity, electronic distribution, and steric shape, which are directly influenced by substitutions on the indole ring or the N-benzyl group.

| Study Focus | Model Type | Key Statistical Measures | Reference |

|---|---|---|---|

| Indole and benzimidazole derivatives as H₄R antagonists | Genetic Algorithm - Partial Least Squares (GA-PLS) | r² = 0.76, q² = 0.62 | nih.gov |

| Benzofuran and indole derivatives as HKMT inhibitors | Multiple Linear Regression (MLR) with Genetic Algorithm | R² = 0.9328, Q²(LOO) = 0.9212, R²(ext) = 0.929 | eurjchem.com |

Pharmacophore Elucidation for Target Binding

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target. This "map" of crucial interactions serves as a template for designing new molecules or for virtual screening of compound libraries. nih.gov

A pharmacophore-based approach was successfully used to design a potent and selective 5-HT₂B receptor antagonist by creating a hybrid molecule from biphenyl (B1667301) amide and tryptamine. nih.gov The tryptamine portion was specifically chosen for its ability to form critical hydrogen bonds with key residues (Asp³.³² and Asn⁶.⁵⁵) in the receptor binding site. nih.gov The resulting hybrid compound showed excellent alignment with the receptor-based pharmacophore, achieving a high score of 92.1, and demonstrated potent antagonism with an IC₅₀ value of 14.1 nM. nih.gov

The key features of a pharmacophore for tryptamine-like ligands at serotonin (B10506) receptors typically include an aromatic center (the indole ring), a hydrogen bond donor (the indole N-H), and a protonatable amine (the ethylamine side chain). The N-benzyl group introduces an additional hydrophobic or aromatic feature, whose optimal position and substitution pattern can be further refined through modeling to enhance affinity and selectivity for a desired receptor subtype. nih.govnih.gov

| Pharmacophore Feature | Corresponding Chemical Moiety | Putative Interaction | Reference |

|---|---|---|---|

| Aromatic Ring | Indole nucleus | Hydrophobic/π-π stacking interactions with aromatic residues in the binding pocket. | nih.govnih.gov |

| Hydrogen Bond Donor | Indole N-H (if unsubstituted) or other donor groups | Hydrogen bonding with specific receptor residues (e.g., serines, threonines). | nih.gov |

| Hydrogen Bond Donor | Ethylamine N-H | Crucial hydrogen bonding with key residues like Asp and Asn in the 5-HT₂B receptor. | nih.gov |

| Positive Ionizable Center | Protonated ethylamine nitrogen | Ionic interaction with an acidic residue (e.g., Aspartate) in the binding site. | nih.govnih.gov |

| Hydrophobic/Aromatic Feature | N-Benzyl group | Occupies an additional hydrophobic pocket, potentially interacting with residues like Tyrosine. | nih.gov |

Biological Activities and Pharmacological Mechanisms of 2 1 Benzyl 1h Indol 3 Yl Ethylamine

Modulation of Neurotransmitter Systems

The structural scaffold of 2-(1-Benzyl-1H-indol-3-YL)-ethylamine, featuring an indole (B1671886) ring and an ethylamine (B1201723) side chain, is a classic pharmacophore for interaction with various neurotransmitter receptors, particularly within the serotonin (B10506) system. The addition of an N-benzyl group significantly modifies its pharmacological profile compared to its parent compound, tryptamine (B22526).

Interaction with Serotonin Receptors (5-HT Receptor Family)

Research has demonstrated that N-arylmethyl substitution on tryptamines and related phenethylamines can lead to high-affinity ligands for the 5-HT receptor family. nih.govpsu.edu These interactions are crucial for mediating a wide range of physiological and behavioral processes.

N-benzyl derivatives of indolylethylamines and phenethylamines have been shown to act as potent and highly efficacious agonists at several serotonin receptor subtypes. nih.govpsu.edu Specifically, studies on N-benzyl phenethylamines confirmed their role as powerful agonists at the rat 5-HT2A receptor. nih.govpsu.edu Similarly, a series of N-benzylated-5-methoxytryptamines, which are structurally analogous to this compound, were identified as potent agonists at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. acs.org Functional assays revealed that these compounds varied from partial to full agonists at rat and human 5-HT2A and 5-HT2C receptors. ljmu.ac.uk

Furthermore, investigations into related 5-substituted indolylethylamines have shown agonist activity at 5-HT1D receptors. capes.gov.brnih.gov Interestingly, while agonist activity is common, some N-benzyl tryptamines have also been reported to act as antagonists of serotonin-induced contractions in certain isolated tissue preparations, indicating that the specific functional outcome can be tissue- and receptor-dependent. acs.org

The introduction of an N-benzyl group is a key structural modification that enhances binding affinity and selectivity for specific serotonin receptors. Competition binding assays revealed that an N-arylmethyl substitution could increase affinity by up to 300-fold compared to simpler N-alkyl homologs. nih.govpsu.edu This substitution also improves selectivity for 5-HT2A receptors over 5-HT2C and 5-HT1A receptors. nih.govpsu.edu

Studies on a range of N-benzylated-5-methoxytryptamines confirmed that these compounds generally exhibit the highest affinity for the 5-HT2 family of receptors. acs.org The position of substituents on the benzyl (B1604629) group was found to modulate affinity, with ortho or meta substitutions often enhancing it. acs.org For instance, N-(2-methoxybenzyl)-5-methoxytryptamine was identified as a particularly potent compound. ljmu.ac.uk In contrast, many of these derivatives show only moderate to low affinity for the 5-HT1A receptor subtype. psu.edunih.gov

Table 1: Binding Affinities (Ki, nM) of Representative N-Benzyl Tryptamine Analogues at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| N-benzyl-5-methoxytryptamine | 180 | 3.9 | 100 |

| N-(2-methoxybenzyl)-5-methoxytryptamine (5a) | 160 | 1.9 | 75 |

| N-(3-methoxybenzyl)-5-methoxytryptamine (5b) | 230 | 2.1 | 58 |

| N-(4-bromobenzyl)-5-methoxytryptamine (5f) | >1000 | 0.1 | 100 |

This table presents data for compounds structurally related to this compound to illustrate the effects of N-benzylation. Data sourced from multiple studies. psu.eduacs.org

Influence on Neurotransmitter Release and Signaling Pathways

The interaction of N-benzyl tryptamine derivatives with serotonin receptors initiates downstream intracellular signaling cascades. As agonists at 5-HT2A receptors, these compounds stimulate the hydrolysis of phosphatidylinositides (PI), a key second messenger pathway. nih.govpsu.edu The potency of these compounds in stimulating PI hydrolysis can be significantly increased—by as much as 100- to 200-fold—by the N-benzyl group. psu.edu Functional activity at the 5-HT2 receptor family has also been measured through the mobilization of intracellular calcium. acs.org

For compounds acting on 5-HT1D receptors, the intrinsic efficacy has been quantified by measuring the reduction of forskolin-stimulated cyclic AMP (cAMP) in transfected cells. capes.gov.brnih.gov Furthermore, systemic administration of some related derivatives in animal models led to a decrease in 5-HIAA levels, the main metabolite of serotonin, suggesting an influence on serotonin turnover or release. nih.gov

Anticancer and Cytotoxic Activities

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and is found in numerous natural and synthetic compounds with anticancer properties, including the well-known vinca (B1221190) alkaloids. mdpi.com Research into synthetic N-benzyl indole derivatives has revealed significant potential for antiproliferative and cytotoxic activities against various human cancer cell lines.

While direct studies on the anticancer activity of this compound are limited, extensive research on closely related N-benzyl and N-substituted indole compounds demonstrates a clear pattern of cytotoxic potential. For example, a series of newly synthesized N-benzyl-3-indolyl pyrimidine (B1678525) derivatives were tested for their in vitro antiproliferative effects against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. nih.govresearchgate.net Similarly, 1-benzyl-2-methyl-3-indolylmethylene barbituric acid analogues demonstrated potent growth inhibitory effects in various cancer cells, with some exhibiting GI50 values below 2μM, and showing particular efficacy against leukemia cell lines. researchgate.net Another study on an optimized benzylidene indanone lead molecule reported potent cytotoxicity with IC50 values ranging from 0.010 to 14.76 μM against different human carcinomas. nih.gov

Table 2: In Vitro Cytotoxic Activity (IC50, µM) of Representative Indole Derivatives

| Compound Class/Name | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) | HEPG2, MCF7, HCT-116 | 0.7 | nih.gov |

| 1-benzyl-2-methyl-3-indolylmethylene thiobarbituric acid analog (7k) | Leukemia Sub-panel | 0.22-0.35 | researchgate.net |

| Benzylidene indanone (1) | Various | 0.010-14.76 | nih.gov |

| Indole-aryl amide (5) | HT29 (Colon) | Not specified, but noted for selectivity | mdpi.com |

Interaction with Microtubules and Tubulin Dynamics

The mechanism underlying the anticancer effects of many indole derivatives involves the disruption of the cell cycle. Several studies on bioactive indole compounds have shown an ability to induce cell cycle arrest, particularly in the G2/M phase. nih.gov This phase of the cell cycle is critically dependent on the proper function of the microtubule cytoskeleton. Therefore, G2/M arrest is a characteristic feature of agents that interfere with microtubule and tubulin dynamics, such as the natural indole alkaloids vincristine (B1662923) and vinblastine. mdpi.com

The benzylidene indanone lead molecule, for instance, was found to cause G2/M phase arrest in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov While direct binding studies of this compound to tubulin have not been reported, the induction of G2/M arrest by structurally related anticancer indoles strongly suggests that a potential mechanism of their cytotoxic action is the interaction with and disruption of microtubule dynamics. This mode of action is a well-established strategy for indole-based anticancer agents.

Induction of Cell Cycle Arrest and Apoptosis in Malignant Cells

There is no specific information available in the searched scientific literature detailing the induction of cell cycle arrest or apoptosis in malignant cells by this compound.

Cytotoxicity Against Specific Cancer Cell Lines (e.g., HepG2, HCT116, MCF-7)

Specific data on the cytotoxic effects of this compound against HepG2, HCT116, and MCF-7 cancer cell lines could not be located in the available research.

Antimicrobial Activities

No studies detailing the antimicrobial activities of this compound were found in the reviewed literature.

Antibacterial Effects Against Pathogenic Strains

Information regarding the antibacterial effects of this compound against pathogenic strains is not available in the searched scientific databases.

Antifungal Properties and Mechanism of Action

There is no available data concerning the antifungal properties or the mechanism of action of this compound.

Antiviral Activities Against Specific Viruses

Specific antiviral activities for this compound have not been reported in the scientific literature that was surveyed.

Antioxidant Activities and Reactive Oxygen Species Scavenging

The antioxidant potential of indole derivatives is a subject of ongoing research. While direct studies on the antioxidant activity of this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides insights into the potential capabilities of this chemical family. For instance, various synthetic indole derivatives have been evaluated for their ability to scavenge free radicals.

One study investigated a series of (E)-N-(2-(1H-indol-3-yl-amino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives for their antioxidant potency using the DPPH radical scavenging assay. scribd.com Several of these compounds demonstrated good in vitro antioxidant activity. scribd.com Another study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides also reported on their antioxidant properties. nih.govmdpi.com These nitrones were tested for their ability to interact with the stable DPPH radical and scavenge other reactive species. nih.govmdpi.com Specifically, nitrones with fluorinated phenyl motifs showed high interaction with DPPH radicals. nih.gov

These findings suggest that the indole nucleus, often in combination with other functional groups, can contribute to antioxidant effects. The mechanism is often attributed to the ability of the indole ring to donate a hydrogen atom, thereby neutralizing free radicals. However, the specific antioxidant and reactive oxygen species scavenging capacity of this compound itself remains to be explicitly determined through direct experimental evaluation.

Table 1: Antioxidant Activity of Related Indole and Nitrone Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| (E)-N-(2-(1H-indol-3-yl-amino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives | DPPH radical scavenging | Several derivatives showed good antioxidant potency. | scribd.com |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (Nitrones) | DPPH radical scavenging, ABTS radical cation scavenging, lipid peroxidation inhibition | Fluorinated derivatives exhibited high DPPH scavenging. Some were potent inhibitors of lipid peroxidation. | nih.govmdpi.com |

Enzyme Interactions and Modulation of Cellular Processes

The indole core structure present in this compound allows it to interact with a variety of enzymes and receptors, thereby modulating their activity and influencing cellular processes.

Research has shown that 1-benzylindole derivatives can act as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme critically involved in the inflammatory process through the production of pro-inflammatory lipid mediators. nih.gov A study focused on systematic structural variations of a lead compound identified 1-benzylindole derivatives with submicromolar activity against cPLA2α. nih.gov By inhibiting cPLA2α, these compounds can block the release of arachidonic acid, a precursor for prostaglandins, thereby interfering with key inflammatory signaling pathways. nih.gov The ethylamine side chain in compounds like this compound can also play a role in bioavailability and interaction with biological targets.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting enzyme in the kynurenine (B1673888) pathway that catabolizes tryptophan. nih.gov Its overexpression in the tumor microenvironment is a significant mechanism of immune escape for cancer cells. nih.govnih.gov IDO1 achieves this by depleting local tryptophan, which suppresses the activity of CD8+ T effector cells and natural killer cells, while promoting the generation of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSC). nih.gov

Consequently, the inhibition of IDO1 has emerged as a major target in cancer immunotherapy. nih.govnih.gov Small molecule inhibitors of IDO1, such as Epacadostat (INCB024360), have been developed and tested in clinical trials. nih.govnih.gov These inhibitors are designed to block the catalytic activity of the enzyme, restore T-cell function, and enhance anti-tumor immunity. nih.govnih.gov While these known inhibitors are indoleamine derivatives, specific studies on the IDO1 inhibitory activity of this compound were not found in the reviewed literature.

Other Reported Biological Activities (e.g., Anticonvulsant, Antimalarial, Anti-HIV)

Derivatives of 1-benzylindole have been investigated for a range of other therapeutic applications, demonstrating a broad spectrum of biological activity.

Anticonvulsant Activity: Studies on N-benzyl propionamides and various pyrrolidine-2,5-dione derivatives have revealed potential anticonvulsant properties. nih.govnih.govmdpi.commdpi.com For example, (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide showed enhanced anticonvulsant activity upon oral administration in rats in the maximal electroshock (MES)-induced seizure test. nih.gov Another study on novel hybrid compounds containing a pyrrolidine-2,5-dione and thiophene (B33073) ring identified a compound with a potent ED50 value in both the MES and 6 Hz seizure tests. nih.gov These findings highlight the potential of benzyl-containing compounds in the development of new anticonvulsant agents.

Table 2: Anticonvulsant Activity of Related Compounds

| Compound/Class | Test Model | Result (ED₅₀) | Reference |

|---|---|---|---|

| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | MES (rat, oral) | 62 mg/kg | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES (mice, i.p.) | 62.14 mg/kg | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz (mice, i.p.) | 75.59 mg/kg | nih.gov |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide) | MES (mice) | 49.6 mg/kg | mdpi.com |

| Compound 14 (a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide) | 6 Hz (32 mA, mice) | 31.3 mg/kg | mdpi.com |

Antimalarial Activity: The search for new antimalarial drugs has led to the investigation of various chemical scaffolds. While direct evidence for the antimalarial activity of this compound is lacking, research on other nitrogen-containing heterocyclic compounds is prevalent. For instance, derivatives of benzimidazole (B57391) have shown potential as antimalarial agents. nih.gov Additionally, benzyl isothiocyanate (BITC), a compound found in Tropaeolum majus, has demonstrated antimalarial activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, suggesting a mechanism of action different from that of aminoquinolines. mdpi.com

Anti-HIV Activity: A significant area of research for 1H-benzylindole analogues has been in the field of anti-HIV therapeutics. These compounds have been identified as a novel class of HIV integrase inhibitors. nih.gov The integrase enzyme is essential for the replication of HIV by inserting the viral DNA into the host cell's genome. A specific congener, CHI/1043, demonstrated potent inhibition of HIV-1 replication in MT-4 cells with a 50% effective concentration (EC50) of 0.60 μM. nih.gov This compound was also found to be active against HIV-2 and strains of HIV-1 that are resistant to other classes of antiretroviral drugs like reverse transcriptase and protease inhibitors. nih.gov Time-of-addition experiments confirmed that the compound acts at the integration step of the viral life cycle. nih.gov

Table 3: Anti-HIV Activity of a Related 1H-Benzylindole Analogue

| Compound | Cell Line | Virus Strain | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| CHI/1043 | MT-4 | HIV-1(IIIB) | 0.60 μM | nih.gov |

| CHI/1043 | PBMCs | HIV-1 X4 and R5 strains | 0.30 - 0.38 μM | nih.gov |

Preclinical and Translational Research of 2 1 Benzyl 1h Indol 3 Yl Ethylamine

In Vitro Pharmacological Profiling and Bioactivity Screens

In vitro studies are the first step in characterizing the biological activity of 2-(1-benzyl-1H-indol-3-yl)-ethylamine. These experiments utilize isolated biological components, such as receptors, enzymes, and cells, to determine the compound's specific molecular targets and cellular effects in a controlled environment.

The initial evaluation of this compound and its structural relatives involves screening their ability to bind to various receptors. The N-benzyl group is a key structural feature that significantly influences receptor affinity. Studies on structurally similar N-benzyl phenethylamines have shown that this substitution can lead to a marked increase in binding affinity at specific neuroreceptors, particularly serotonin (B10506) (5-HT) receptors. nih.gov

Receptor binding assays are typically conducted using radiolabeled ligands to quantify the affinity of the test compound for a specific receptor, expressed as the inhibition constant (Ki). Functional assays then measure the cellular response following receptor binding. For G-protein coupled receptors like the 5-HT₂ₐ receptor, this can involve measuring the production of second messengers, such as inositol (B14025) phosphates or the mobilization of intracellular calcium. Research on N-benzyl phenethylamines demonstrated high affinity for the 5-HT₂ₐ receptor, with some compounds exhibiting subnanomolar binding affinities. nih.gov Functional assays confirmed potent agonist activity, with some analogs being over 400-fold more selective for the 5-HT₂ₐ receptor compared to the 5-HT₂C receptor. nih.gov

Beyond neurotransmitter receptors, other research has identified different biological targets for benzylindole structures. For instance, certain 1H-benzylindole analogues have been identified as inhibitors of the HIV integrase enzyme, a crucial component in the viral replication cycle. nih.gov

| Compound | 5-HT₂ₐ Binding Affinity (Ki, nM) | 5-HT₂C Binding Affinity (Ki, nM) | 5-HT₂ₐ Functional Potency (EC₅₀, nM) | 5-HT₂ₐ/₂C Functional Selectivity |

|---|---|---|---|---|

| Analog 1b | Data not specified | Data not specified | 0.074 | >400-fold |

| Analog 6b | Data not specified | Data not specified | Data not specified | 100-fold (Binding Selectivity) |

| Analog 8b | 0.29 | Data not specified | Data not specified | Data not specified |

Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity. Cellular uptake studies for indole (B1671886) derivatives have utilized methods like fluorescence microscopy to visualize their penetration and distribution within cells. nih.gov In studies with fluorescent derivatives of indole alkaloids, the compounds were observed to distribute throughout the cytoplasm and onto the nuclear membrane. nih.gov A key finding from this research was that the degree of cellular uptake was strongly correlated with the compound's hydrophobicity, rather than its specific biological activity. nih.gov

Transport studies using cell-based models, such as Caco-2 cell monolayers, can predict a drug's potential for oral absorption. For a related 1H-benzylindole analogue, CHI/1043, these studies suggested a low potential for oral bioavailability. nih.gov The mechanism of uptake often involves endocytic pathways, where the compound is enveloped by the cell membrane and transported into intracellular vesicles like endosomes. mdpi.com

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, research progresses to in vivo studies to assess the compound's efficacy and pharmacological properties in a whole organism.

The choice of an animal model is dictated by the therapeutic area of interest. Based on the in vitro activity of benzylindole derivatives, various models could be relevant. For example, the anticancer activity of 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, a related indole derivative, was evaluated in nude mice bearing ovarian cancer xenografts. nih.govresearchgate.net This model allows for the direct assessment of a compound's ability to suppress tumor growth in a living system, and the aforementioned compound demonstrated significant tumor growth suppression. nih.govresearchgate.net

If a compound shows potent anti-inflammatory activity in vitro, animal models of inflammation would be employed. These can include models that measure the reduction of swelling (edema) or redness (erythema) induced by an inflammatory agent. ijpras.com For antiviral applications, such as the anti-HIV activity seen with some benzylindole analogs, studies might progress to non-human primate models susceptible to related viruses, like the simian immunodeficiency virus (SIV). nih.gov

Pharmacokinetic (PK) studies describe the journey of a drug through the body, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These studies are vital for understanding how a compound is processed and how long it remains active in the body.

For related benzylindole compounds, early ADME studies have been conducted. Research on the anti-HIV compound CHI/1043 revealed that its antiviral effect was significantly diminished by binding to plasma proteins and that it was metabolized by human liver microsomes. nih.gov In vivo pharmacokinetic studies in rats and mice for other indole-based compounds have been performed to ensure the compound reaches and sustains an adequate concentration in the bloodstream to exert its therapeutic effect. researchgate.net Analytical methods, such as liquid chromatography, are essential for quantifying the compound in biological samples during these studies. sielc.com

| Pharmacokinetic Parameter | Finding |

|---|---|

| Oral Bioavailability | Predicted to be low based on Caco-2 cell transport studies |

| Protein Binding | Strongly reduced antiviral activity |

| Metabolism | Metabolized in human liver microsomes |

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate a drug has reached its target and is having the intended effect. The selection of these markers is directly linked to the compound's mechanism of action.

For a compound acting on the 5-HT₂ₐ receptor, a relevant PD marker would be the downstream signaling molecules, such as inositol phosphates, which can be measured in response to the drug. nih.gov In the context of the anti-HIV activity of benzylindole analogs, a key PD marker is the inhibition of proviral DNA integration, which can be quantified using techniques like quantitative Alu PCR. nih.gov This provides direct evidence that the compound is working as an integrase inhibitor. Similarly, for indole ethylamine (B1201723) derivatives developed for nonalcoholic fatty liver disease, the upregulation of specific enzymes like hormone-sensitive triglyceride lipase (B570770) (HSL) or the phosphorylation of acetyl-CoA carboxylase (ACC) serve as critical PD markers of target engagement and efficacy. nih.gov

Target Identification and Validation Research

The investigation into the molecular targets of this compound is a critical area of preclinical research, aiming to understand its mechanism of action at a molecular level.

Research has identified specific molecular targets for this compound through biochemical assays. Studies have indicated that this compound acts as an inhibitor of Cytochrome P450 Aromatase (P450arom). researchgate.net Aromatase is a key enzyme responsible for the final step in the biosynthesis of estrogens. By inhibiting this enzyme, the compound can modulate steroid hormone levels.

The indole ring system, a core feature of this compound, is a well-established scaffold in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide range of biological activities, including as potential antitumor agents through the inhibition of other targets like the SHIP1/2 phosphatases, though these studies were conducted on more complex derivatives and not the parent compound itself.

Table 1: Identified Molecular Target for this compound

| Target Name | Target Class | Implied Activity |

|---|

Pathway analysis for this compound is directly linked to its identified molecular target. The inhibition of Cytochrome P450 Aromatase places the compound as a modulator of the steroid hormone biosynthesis pathway. Specifically, it interferes with the conversion of androgens, such as testosterone (B1683101) and androstenedione, into estrogens, namely estradiol (B170435) and estrone. This interruption can have significant downstream effects on estrogen-dependent signaling pathways, which are crucial in various physiological and pathological processes, including certain types of cancer.

Metabolomic Studies of this compound

While specific, comprehensive metabolomic studies on this compound are not extensively available in the reviewed scientific literature, its metabolic fate can be hypothesized based on the known biotransformation pathways for related tryptamine (B22526) and N-benzyl compounds.

No specific metabolites for this compound have been definitively identified and characterized in published studies. However, based on general principles of drug metabolism, several putative metabolites can be proposed. The primary routes of metabolism for such a molecule would likely involve modifications to the benzyl (B1604629) group, the indole ring, and the ethylamine side chain.

Potential key metabolites may include products of oxidation and dealkylation. For instance, hydroxylation of the benzyl group or the indole ring (a common metabolic pathway for tryptamines) could occur. Furthermore, N-debenzylation, the cleavage of the benzyl group from the indole nitrogen, would yield the parent tryptamine, which could then undergo further metabolism.

Table 2: Hypothetical Key Metabolites of this compound

| Putative Metabolite Name | Type of Transformation |

|---|---|

| 1-Benzyl-3-(2-aminoethyl)-1H-indol-x-ol | Aromatic Hydroxylation |

| (x-Hydroxybenzyl)-3-(2-aminoethyl)-1H-indole | Aromatic Hydroxylation |

| Tryptamine (2-(1H-indol-3-yl)ethylamine) | N-Debenzylation |

Note: The metabolites listed are hypothetical and require experimental validation.

The metabolic pathways responsible for the biotransformation of this compound are predicted to be primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily. These enzymes are central to the metabolism of a vast number of xenobiotics and are responsible for catalyzing oxidative reactions.

The key metabolic pathways are hypothesized to be:

Oxidative N-Debenzylation: This reaction, catalyzed by CYP enzymes, would involve the removal of the benzyl group from the indole nitrogen to produce tryptamine and benzaldehyde (B42025).

Aromatic Hydroxylation: CYP enzymes could introduce a hydroxyl group onto the aromatic benzyl ring or the indole nucleus. Studies on similar tryptamines have shown that 6-hydroxylation is a significant metabolic route.

Oxidative Deamination: Should N-debenzylation occur, the resulting primary amine of tryptamine could be a substrate for Monoamine Oxidase (MAO), leading to the formation of an aldehyde intermediate, which would then be further oxidized to the corresponding carboxylic acid (indole-3-acetic acid).

Table 3: Potential Enzymes Involved in the Metabolism of this compound

| Enzyme Superfamily/Family | Specific Enzyme (Hypothesized) | Metabolic Reaction |

|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4, CYP2D6, CYP2C9 | N-Debenzylation, Aromatic Hydroxylation |

Note: The involvement of these specific enzymes is based on general knowledge of drug metabolism and requires confirmation through in vitro and in vivo studies.

Analytical and Spectroscopic Characterization Methods for 2 1 Benzyl 1h Indol 3 Yl Ethylamine

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is fundamental in elucidating the molecular structure of 2-(1-Benzyl-1H-indol-3-YL)-ethylamine. Each technique offers unique insights into the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the protons on the indole (B1671886) ring, the benzyl (B1604629) group, and the ethylamine (B1201723) side chain. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the connectivity of these protons. For instance, the methylene protons of the benzyl group (CH₂) would typically appear as a singlet, while the ethylamine protons would present as two triplets. Aromatic protons on both the indole and benzyl rings would resonate in the downfield region of the spectrum. rsisinternational.orgmdpi.com

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, attached to nitrogen). Techniques like DEPT-135 can further distinguish between CH, CH₂, and CH₃ groups. nih.govugm.ac.id

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole H-2 | ~7.0-7.2 (s) | ~125-128 |

| Indole H-4 | ~7.6-7.8 (d) | ~119-122 |

| Indole H-5 | ~7.1-7.3 (t) | ~119-122 |

| Indole H-6 | ~7.0-7.2 (t) | ~121-124 |

| Indole H-7 | ~7.5-7.7 (d) | ~110-112 |

| Benzyl CH₂ | ~5.1-5.3 (s) | ~49-51 |

| Benzyl Aromatic H | ~7.2-7.4 (m) | ~127-130 (multiple signals) |

| Ethyl CH₂ (adjacent to indole) | ~2.9-3.1 (t) | ~25-28 |

| Ethyl CH₂ (adjacent to NH₂) | ~2.8-3.0 (t) | ~40-43 |

| NH₂ | Variable (broad s) | N/A |

| Indole C-3 | N/A | ~112-115 |

| Indole C-3a | N/A | ~128-130 |

| Indole C-7a | N/A | ~136-138 |

| Benzyl C-ipso | N/A | ~137-139 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of a compound. mdpi.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound, with a molecular formula of C₁₇H₁₈N₂, HRMS would be used to confirm its calculated exact mass, thereby validating its elemental composition and distinguishing it from other potential isomers. mdpi.comnih.govnih.gov Electrospray ionization (ESI) is a common technique used in conjunction with HRMS for analyzing such compounds. mdpi.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would display key absorption bands that confirm the presence of its structural components. rsisinternational.orgnih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 (typically two bands for primary amine) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1020-1250 |

The presence of sharp peaks in the aromatic region confirms the indole and benzyl rings, while aliphatic C-H stretches verify the ethylamine and benzyl methylene groups. The characteristic N-H stretching vibrations are crucial for identifying the primary amine group. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the indole ring system. The UV-Vis spectrum would show characteristic absorption maxima (λ_max) corresponding to π→π* transitions within this aromatic system. Typically, indoles exhibit strong absorption bands in the range of 270-290 nm, with a shoulder peak often observed. The attachment of the benzyl group may cause a slight shift in these absorption bands. This technique is useful for confirming the presence of the indole chromophore and can also be used for quantitative analysis. nih.gov

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are vital for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative determination. rsc.org A common approach is Reverse-Phase HPLC (RP-HPLC), where the compound is separated based on its hydrophobicity. sielc.comsielc.comijper.org

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is used for elution. sielc.comsielc.comnih.gov An acid, like formic acid or phosphoric acid, is often added to the mobile phase to ensure the amine group is protonated, leading to sharper and more symmetrical peaks. sielc.comsielc.com The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all peaks detected, typically by a UV detector set at a wavelength where the indole ring absorbs strongly (e.g., 220 nm or 280 nm). ijper.orgnih.gov

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reverse-Phase), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 280 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This method can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity for reliable quantitative analysis. ijper.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of synthetic reactions leading to this compound. It is particularly useful for qualitatively tracking the consumption of starting materials (e.g., tryptamine (B22526) and benzyl bromide) and the formation of the N-benzylated product.